molecular formula C12H12N2O B1317263 4-(benzylamino)pyridin-2(1H)-one CAS No. 95306-61-9

4-(benzylamino)pyridin-2(1H)-one

Cat. No.: B1317263
CAS No.: 95306-61-9
M. Wt: 200.24 g/mol
InChI Key: WIRAUSGHXWNIBL-UHFFFAOYSA-N
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Description

4-(benzylamino)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group at the 4-position and a keto group at the 2-position

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body

Mode of Action

It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction between 4-(benzylamino)pyridin-2(1H)-one and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties would determine the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and is able to have an active effect. Factors that could influence the ADME properties of this compound include its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

Based on the effects of similar compounds, potential effects could include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and patient-specific factors such as age, sex, genetic factors, and health status .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2(1H)-one and benzylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Pyridine-2(1H)-one is reacted with benzylamine in the presence of a catalyst, such as a base (e.g., sodium hydroxide), to facilitate the nucleophilic substitution reaction at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-(benzylamino)pyridin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Analgesic Properties

Recent studies have highlighted the potential of pyridin-2(1H)-one derivatives, including 4-(benzylamino)pyridin-2(1H)-one, as analgesics for treating mechanical allodynia (MA). A series of disubstituted pyridin-2(1H)-ones were synthesized and evaluated for their ability to alleviate MA in rat models. One of the most active compounds, identified as 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, demonstrated significant efficacy in reversing neuropathic pain by acting as a p38α MAPK inhibitor .

Table 1: Summary of Analgesic Activity of Pyridin-2(1H)-ones

Compound IDStructure DescriptionEfficacy in MA ModelMechanism of Action
693-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-oneStrong reversal of neuropathic MAp38α MAPK inhibition
673-indol-4-yl-5-(phenylamino)pyridin-2(1H)-oneComparable potency to standard analgesicsUnknown
70Similar structure to 69 with varied substitutionsModerate efficacyUnknown

This research indicates that derivatives of pyridin-2(1H)-one could represent a novel class of analgesics that target specific protein kinases involved in pain pathways.

1.2 Anticancer Activity

Another significant application of this compound is its potential anticancer activity. Studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The evaluation was conducted using the MTT assay to determine the IC50_{50} values, which indicate the concentration required to inhibit cell viability by 50% .

Table 2: Anticancer Activity of Related Compounds

Compound IDTarget Cell LineIC50_{50} (µM)Notes
6aHepG215Urea derivative with strong activity
6dA54920Exhibits selective activity based on R1_1 substituent

The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridine ring significantly influenced the anticancer properties, suggesting avenues for further optimization and development .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions starting from commercially available precursors. The synthetic routes often include coupling reactions followed by purification processes such as column chromatography. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Case Study 1: Pain Management

In a controlled study involving rat models, researchers administered varying doses of compound 69 to evaluate its efficacy against induced mechanical allodynia. Results indicated a dose-dependent response, with higher doses leading to significant reductions in pain sensitivity compared to control groups treated with standard analgesics .

Case Study 2: Cancer Cell Viability

A series of experiments were conducted using human cancer cell lines treated with different concentrations of pyridin-2(1H)-one derivatives. The results demonstrated a clear correlation between compound concentration and cell viability reduction, supporting the hypothesis that these compounds can effectively inhibit cancer cell growth through targeted mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)pyridin-2(1H)-one
  • 4-(phenylamino)pyridin-2(1H)-one
  • 4-(methylamino)pyridin-2(1H)-one

Uniqueness

4-(benzylamino)pyridin-2(1H)-one is unique due to the presence of the benzylamino group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities.

Biological Activity

4-(Benzylamino)pyridin-2(1H)-one, with the chemical formula C12H12N2O, has garnered attention for its diverse biological activities. This compound is a pyridinone derivative that exhibits potential therapeutic applications due to its interactions with various biological targets. This article summarizes the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound can be classified into several categories:

  • Antimicrobial Activity : This compound has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes that play critical roles in disease pathways. For instance, it has been reported to inhibit phosphodiesterase (PDE) activity, which is crucial in regulating cellular signaling pathways related to inflammation and cancer.
  • Receptor Interaction : It may interact with various receptors, leading to downstream effects on cell signaling and gene expression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the benzyl or pyridine rings can significantly affect its potency and selectivity.

Substituent Effect on Activity
Hydroxyl groupIncreases anticancer activity
Methyl groupEnhances antimicrobial properties
Halogen substituentsModulates enzyme inhibition

Antimicrobial Studies

In a study investigating the antimicrobial properties of various pyridinones, this compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL, indicating potential as a lead compound for antibiotic development .

Anticancer Activity

Research published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The compound exhibited cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 25 µM. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at doses of 5 mg/kg . This suggests a promising role in treating inflammatory diseases.

Properties

IUPAC Name

4-(benzylamino)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-8-11(6-7-13-12)14-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRAUSGHXWNIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535407
Record name 4-(Benzylamino)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95306-61-9
Record name 4-(Benzylamino)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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